2-chloro-N-methylisonicotinamide

Vue d'ensemble

Description

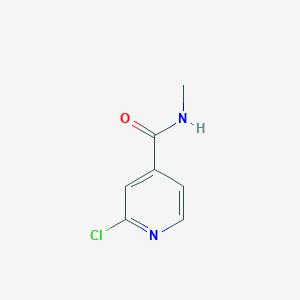

2-Chloro-N-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It is a halogenated heterocyclic compound, specifically a derivative of isonicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring, and a methyl group is attached to the nitrogen atom of the amide group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methylisonicotinamide typically involves the chlorination of isonicotinamide. One common method includes the reaction of isonicotinamide with thionyl chloride (SOCl2) under controlled temperature conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is carefully maintained to ensure the selective chlorination of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as isonicotinic acid. The acid is first converted to its corresponding amide, followed by chlorination using thionyl chloride or other chlorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and waste .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-N-methylisonicotinamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products:

Nucleophilic Substitution: Substituted isonicotinamides with various functional groups.

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as primary or secondary amines.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 2-chloro-N-methylisonicotinamide typically involves the chlorination of isonicotinamide. A common method includes reacting isonicotinamide with thionyl chloride (SOCl2) under controlled conditions. This process can be optimized for high yield and purity, minimizing by-products and waste.

Chemical Reactions:

The compound can undergo several chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can participate in oxidation-reduction reactions.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique substitution pattern imparts distinct chemical properties that enhance its utility in research.

Biology

The compound has been utilized in biological studies, particularly concerning enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows researchers to investigate its potential interactions within various biochemical pathways.

Medicine

Research into the therapeutic effects of this compound is ongoing, focusing on its antimicrobial and anticancer properties. For instance, studies have shown that this compound can activate plant defense mechanisms against pathogens like Pyricularia oryzae, suggesting potential applications in agricultural biotechnology .

Case Study: Induced Resistance in Rice Plants

- Objective: To evaluate the compound's effect on rice plants infected with Pyricularia oryzae.

- Findings: The application of this compound did not exhibit direct fungicidal activity but significantly enhanced the rice plant's defense response by increasing the activity of defense-related enzymes such as lipoxygenase and phenylalanine ammonia-lyase.

Industry

In industrial applications, this compound is involved in developing agrochemicals and specialty chemicals. Its role as an intermediate in chemical synthesis makes it valuable for producing various agricultural products .

Mécanisme D'action

The mechanism of action of 2-chloro-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparaison Avec Des Composés Similaires

- 2-Chloro-N,N-dimethylnicotinamide

- 2-Chloro-N,N-diethylnicotinamide

- 2-Chloro-N-methylacetamide

- 2-Chloro-1-methylpyridinium iodide

Comparison: 2-Chloro-N-methylisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Activité Biologique

2-Chloro-N-methylisonicotinamide (C₇H₈ClN₂O) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom at the 2-position and a methyl group attached to the nitrogen atom of the amide functional group. This structure enhances its electrophilic character, making it suitable for various biological interactions.

Target Enzymes and Receptor Interaction

Research indicates that this compound acts as an enzyme inhibitor and may interact with specific receptors within biological systems. Its structure allows it to bind effectively to targets involved in metabolic pathways, potentially influencing cellular processes such as:

- Enzyme inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or act as competitive inhibitors for essential nutrients within bacteria.

- Receptor binding : The compound's ability to interact with various receptors suggests potential roles in modulating physiological responses.

Antimicrobial Properties

Studies have shown that this compound exhibits moderate antibacterial properties. It has been tested against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may also possess anti-inflammatory activities. Its structural similarities to known anti-inflammatory agents support further investigation into its therapeutic potential in inflammatory diseases.

Synthesis and Biological Testing

The synthesis of this compound has been documented in literature, often involving reactions with chlorinated precursors. Various studies have explored its biological activity:

-

Antibacterial Activity : In a study assessing the antibacterial efficacy of several isonicotinamide derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus Control Antibiotic (e.g., Penicillin) 16 Staphylococcus aureus - Enzyme Inhibition Studies : Kinetic assays revealed that this compound acts as a competitive inhibitor for certain enzymes involved in bacterial metabolism. This was demonstrated through molecular docking simulations that predicted strong binding affinities to target enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good stability and reactivity, which are beneficial for its application in organic synthesis and medicinal chemistry. Its absorption and distribution characteristics are yet to be fully elucidated but are expected to follow patterns similar to other isonicotinamide derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-methylisonicotinamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Multi-step synthetic pathways, such as coupling chloro-substituted pyridine precursors with methylamine derivatives, are commonly employed. For example, analogous compounds like AZD8931 involve 11-step syntheses with yields of 2–5% . To ensure reproducibility, document reaction parameters (temperature, solvent, catalysts) in detail and validate intermediate purity via HPLC or TLC. Experimental sections should follow journal guidelines, including clear procedural descriptions and characterization data for key intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural isomers?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions and chlorine/methyl group integration. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch near 1650 cm). For structural isomers, compare experimental vibrational frequencies with density functional theory (DFT)-calculated spectra, applying scaling factors (e.g., 0.9613 for B3-LYP/6-31G(d)) to harmonize harmonic and anharmonic frequencies .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound, and what basis sets provide optimal accuracy?

- Methodological Answer : Hybrid functionals like B3-LYP with exact-exchange corrections yield thermochemical accuracy (±2.4 kcal/mol for atomization energies) . For geometry optimization, use the 6-31G(d,p) basis set to balance computational cost and precision. Include gradient corrections (e.g., B-P86) to account for electron correlation . Validate results against crystallographic data or gas-phase electron diffraction where available.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data regarding the molecular geometry of this compound?

- Methodological Answer : Cross-validate DFT-predicted bond lengths/angles with X-ray crystallography. If discrepancies arise (e.g., in dihedral angles), reassess the functional’s exchange-correlation terms or incorporate solvent effects via polarizable continuum models (PCM). For systematic errors, benchmark against high-level methods like QCISD/6-311G(df,p) . Document all computational parameters (grid size, convergence criteria) to enable replication .

Q. What strategies should be employed when observed biological activity of this compound conflicts with molecular docking predictions?

- Methodological Answer : Re-evaluate docking force fields (e.g., AMBER vs. CHARMM) and ligand protonation states. Perform molecular dynamics (MD) simulations to assess protein flexibility and binding-site water interactions. Validate in vitro assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structurally similar compounds (e.g., N-methylacetamide derivatives) to identify confounding steric or electronic factors .

Q. How can solvent effects and intermolecular interactions be systematically evaluated in the crystallization of this compound?

- Methodological Answer : Conduct polymorph screening using solvents of varying polarity (e.g., DMSO vs. hexane). Analyze crystal packing via Hirshfeld surfaces to quantify intermolecular interactions (Cl···H, π-π stacking). Pair with DFT-D3 dispersion corrections to model van der Waals forces in silico. For metastable forms, use variable-temperature XRD to track phase transitions .

Q. Data Analysis and Validation

Q. What protocols ensure the reliability of purity assessments for this compound in synthetic batches?

- Methodological Answer : Combine orthogonal techniques:

- Chromatography : HPLC with UV/ELSD detection (≥95% purity threshold).

- Elemental Analysis : Match C/H/N/Cl percentages to theoretical values (±0.4% tolerance).

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products.

Report full analytical conditions (column type, mobile phase) to comply with journal standards .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?

- Methodological Answer : Replicate measurements under identical conditions (solvent, concentration, temperature). Compare with reference compounds (e.g., 2-chloroisonicotinamide derivatives) to isolate instrument-specific artifacts . For NMR, calibrate using internal standards (e.g., TMS) and verify H-C HSQC correlations to resolve signal overlap .

Propriétés

IUPAC Name |

2-chloro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCPKEZVYGEGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568468 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131418-11-6 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.